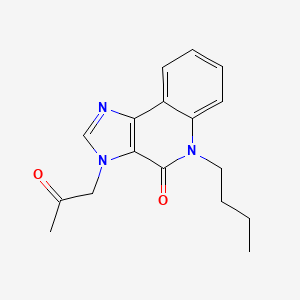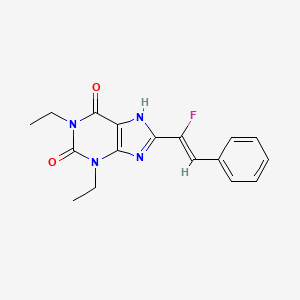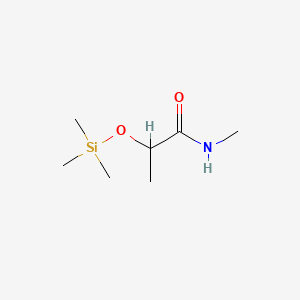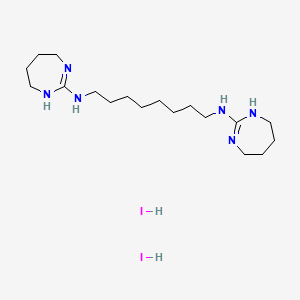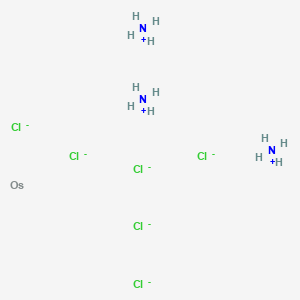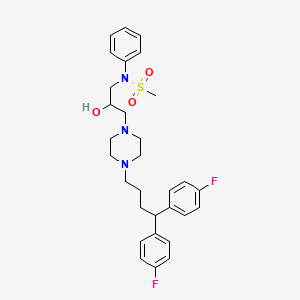
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxy-phenylamino-propyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific benefits.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives with different substituents, such as:
- 1-(4-Phenylbutyl)-4-(2-hydroxy-3-phenylaminopropyl)piperazine
- 1-(4-Fluorophenyl)-4-(2-hydroxy-3-methylaminopropyl)piperazine
These compounds may share some chemical properties but differ in their specific interactions and applications due to variations in their structures.
Propriétés
Numéro CAS |
143780-42-1 |
|---|---|
Formule moléculaire |
C30H37F2N3O3S |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C30H37F2N3O3S/c1-39(37,38)35(28-6-3-2-4-7-28)23-29(36)22-34-20-18-33(19-21-34)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3 |
Clé InChI |
MRWLJDOGZIOXCK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



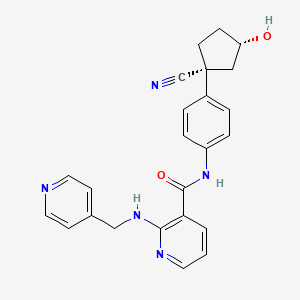

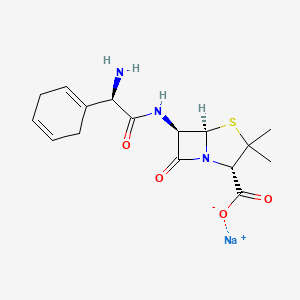
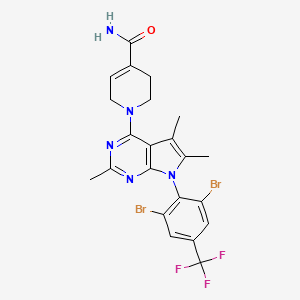

![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

